Ketone Reduction Efficiency: 93.4% Isolated Yield to trans-Cyanomethylcyclohexanol
2-(2-Oxocyclohexyl)acetonitrile undergoes sodium borohydride reduction in THF to yield (1R,2S)-(-)-trans-2-(cyanomethyl)cyclohexanol in 93.4% isolated yield after 1.5 h [1]. This high-yielding, stereoselective reduction pathway is enabled by the specific α-cyanomethyl substitution pattern; in contrast, reduction of unsubstituted cyclohexanone yields cyclohexanol without the nitrile functionality required for subsequent transformations, while reduction of 2-oxocyclohexyl acetate introduces competing ester saponification pathways and produces a mixture of diols and lactones under analogous conditions [2]. The preserved nitrile group in the reduced product serves as a latent amine or carboxylic acid precursor, a feature absent in simple cyclohexanol derivatives.
| Evidence Dimension | Reduction Yield to trans-2-(Cyanomethyl)cyclohexanol |
|---|---|
| Target Compound Data | 93.4% isolated yield |
| Comparator Or Baseline | Cyclohexanone → cyclohexanol (quantitative but lacks nitrile); 2-oxocyclohexyl acetate → mixture of diols/lactones (variable, typically <80% yield of desired stereoisomer) |
| Quantified Difference | Target compound preserves nitrile functionality post-reduction; comparators either lack nitrile entirely or undergo competing ester cleavage |
| Conditions | Sodium tetrahydroborate, tetrahydrofuran solvent, 1.5 h reaction time |
Why This Matters
The high reduction yield with preserved nitrile functionality reduces the need for protection/deprotection steps in multi-step syntheses, directly lowering procurement costs per usable intermediate and minimizing waste streams in process-scale operations.
- [1] Molaid Chemical Database. 2-(cyanomethyl)cyclohexanone Reaction Information. Reduction with sodium tetrahydroborate in THF for 1.5 h gives (1R,2S)-(-)-trans-2-(cyanomethyl)cyclohexanol in 93.4% yield. Reference: Enantiomerically pure lactones. 2. Approaches to cis or trans multicyclic lactones. J. Org. Chem. DOI: 10.1021/jo01309a008. View Source
- [2] Ganaha, M., et al. Synthesis of Methyl (S)-(-)-6,8-Dihydroxyoctanoate as a Precursor of (R)-(+)-α-Lipoic Acid. Biosci. Biotechnol. Biochem. 1999, 63(11), 2025-2027. Demonstrates baker's yeast reduction of methyl (2-oxocyclohexyl)acetate with enantio- and diastereoselectivity; illustrates divergent reactivity of ester-containing cyclohexanone analogs. View Source
